molecular formula C8H11BrN2 B15250001 1-(5-bromo-3-methylpyridin-2-yl)-N-methylmethanamine CAS No. 245765-72-4

1-(5-bromo-3-methylpyridin-2-yl)-N-methylmethanamine

Katalognummer: B15250001
CAS-Nummer: 245765-72-4
Molekulargewicht: 215.09 g/mol
InChI-Schlüssel: HTILQOYEWJEMOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Bromo-3-methylpyridin-2-yl)-N-methylmethanamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 3rd position, and a methylmethanamine group attached to the nitrogen atom of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-3-methylpyridin-2-yl)-N-methylmethanamine typically involves the bromination of 3-methylpyridine followed by the introduction of the N-methylmethanamine group. One common method involves the following steps:

    Bromination: 3-methylpyridine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 5th position.

    Amination: The brominated intermediate is then reacted with N-methylmethanamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Bromo-3-methylpyridin-2-yl)-N-methylmethanamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and arylboronic acids for Suzuki reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amine derivative, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

1-(5-Bromo-3-methylpyridin-2-yl)-N-methylmethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(5-bromo-3-methylpyridin-2-yl)-N-methylmethanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(5-Bromo-3-methylpyridin-2-yl)piperazine
  • 1-(5-Bromo-3-methylpyridin-2-yl)ethanone
  • 1-(5-Bromo-3-methylpyridin-2-yl)-2,2,2-trifluoroethanone

Uniqueness

1-(5-Bromo-3-methylpyridin-2-yl)-N-methylmethanamine is unique due to the presence of the N-methylmethanamine group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.

Eigenschaften

CAS-Nummer

245765-72-4

Molekularformel

C8H11BrN2

Molekulargewicht

215.09 g/mol

IUPAC-Name

1-(5-bromo-3-methylpyridin-2-yl)-N-methylmethanamine

InChI

InChI=1S/C8H11BrN2/c1-6-3-7(9)4-11-8(6)5-10-2/h3-4,10H,5H2,1-2H3

InChI-Schlüssel

HTILQOYEWJEMOY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CN=C1CNC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.